N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a pyridine ring, an imidazole ring, and a trifluoromethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.
Attachment of the pyridine ring: The imidazole ring is then functionalized with a pyridine moiety through a nucleophilic substitution reaction.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride.
Final coupling: The intermediate compounds are coupled under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to make the process sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The pyridine and imidazole rings can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide
- N-(2-(2-(pyridin-4-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide
Uniqueness
N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its binding affinity and selectivity towards biological targets. The trifluoromethyl group also imparts distinct physicochemical properties that can enhance its stability and bioavailability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O/c19-18(20,21)15-5-1-3-13(11-15)17(26)24-8-10-25-9-7-23-16(25)14-4-2-6-22-12-14/h1-7,9,11-12H,8,10H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGFVQLTPRBRHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C=CN=C2C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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